![molecular formula C20H20N4O4S B2931530 (4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone CAS No. 897478-37-4](/img/structure/B2931530.png)
(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of N-2-(4-(4-(2-substitutedthiazol-4-yl)piperazin-1-yl)-2-oxoethyl)acetamides were synthesized using either microwave irradiation technique or by conventional synthesis . Another study reported the synthesis of similar compounds where the reaction mixture was washed with 5% NaHCO3 and extracted with CHCl3 .Scientific Research Applications
Antibacterial Activity
The compound has been linked to emergent antibacterial activity. Hybrid antimicrobials that combine the effects of two or more agents represent a promising therapeutic strategy. In particular, derivatives that combine thiazole and sulfonamide groups are known for their antibacterial properties .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been reported to exhibit antitumor and cytotoxic activity. A series of compounds with a thiazole core demonstrated potent effects on human tumor cell lines, including prostate cancer .
Anticancer Applications
Benzothiazole, which is part of the compound’s structure, has applications in cancer treatment. It possesses properties such as optical properties, coordination properties, and electron acceptor properties, which contribute to its versatility in medicinal applications .
Antimicrobial Resistance
Efforts have been made to study the pharmacological activities of newly synthesized thiazol-2-yl derivatives to combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to act on a variety of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s worth noting that thiazole derivatives have been found to interact with their targets in a variety of ways, leading to a range of biological activities . For instance, some thiazole derivatives have been found to inhibit DNA gyrase, a type of enzyme that is essential for DNA replication in bacteria .
Biochemical Pathways
For example, some thiazole derivatives have been found to suppress the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have a variety of effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
properties
IUPAC Name |
[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-2-28-16-4-3-5-17-18(16)21-20(29-17)23-12-10-22(11-13-23)19(25)14-6-8-15(9-7-14)24(26)27/h3-9H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRSHWAVLRZXPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone |
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